5-Bromo-isothiazole-3-carboxylic acid
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Overview
Description
5-Bromo-isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO2S . It is an off-white solid and has a molecular weight of 208.04 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-isothiazole-3-carboxylic acid is represented by the InChI code 1S/C4H2BrNO2S/c5-3-1-2 (4 (7)8)6-9-3/h1H, (H,7,8) .Physical And Chemical Properties Analysis
5-Bromo-isothiazole-3-carboxylic acid is an off-white solid . It has a molecular weight of 208.04 .Scientific Research Applications
Synthesis and Chemical Transformations
5-Bromo-isothiazole-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of various chemically significant compounds. For instance, the preparation of 5-bromo-3-phenylisothiazole-4-carboxylic acid has been described, showcasing its potential for further transformation into sulfide, sulfoxide, and sulfone derivatives through subsequent oxidation processes (Naito, Nakagawa, & Takahashi, 1968). Additionally, regioselective hydrodehalogenation of dihaloisothiazole derivatives to synthesize haloisothiazole carbonitriles demonstrates the versatility of halogenated isothiazoles in synthetic chemistry, offering a pathway to produce compounds with significant yields (Ioannidou & Koutentis, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, halogenated isothiazoles, including those related to 5-bromo-isothiazole-3-carboxylic acid, are frequently utilized in the design and development of new drugs. For example, the synthesis of triazole derivatives from halogenated isothiazoles has been explored for their potential application in creating peptidomimetics and biologically active compounds, highlighting the role of these intermediates in drug discovery and development (Ferrini et al., 2015).
Safety And Hazards
The safety data sheet for 5-Bromo-isothiazole-3-carboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
5-bromo-1,2-thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNLXTLLKYNGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-isothiazole-3-carboxylic acid | |
CAS RN |
4576-89-0 |
Source
|
Record name | 5-bromo-1,2-thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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